molecular formula C12H15N3O B5723408 N-(2-propyl-1H-benzimidazol-6-yl)acetamide

N-(2-propyl-1H-benzimidazol-6-yl)acetamide

Cat. No. B5723408
M. Wt: 217.27 g/mol
InChI Key: CGWOPZGBEYNWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-propyl-1H-benzimidazol-6-yl)acetamide, also known as PBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule has a unique structure that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-(2-propyl-1H-benzimidazol-6-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. This leads to a reduction in inflammation, tumor growth, and other pathological processes.
Biochemical and Physiological Effects:
N-(2-propyl-1H-benzimidazol-6-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways. N-(2-propyl-1H-benzimidazol-6-yl)acetamide has also been shown to have anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-propyl-1H-benzimidazol-6-yl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-propyl-1H-benzimidazol-6-yl)acetamide is that it has been extensively studied and its therapeutic potential has been well-established. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of various diseases.

Future Directions

There are many potential future directions for the study of N-(2-propyl-1H-benzimidazol-6-yl)acetamide. One area of research could focus on optimizing its use in the treatment of cystic fibrosis. Another area of research could focus on its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be done to better understand its mechanism of action and to identify potential new therapeutic applications for this molecule.

Synthesis Methods

N-(2-propyl-1H-benzimidazol-6-yl)acetamide can be synthesized through a variety of methods, including the reaction of 2-propylbenzimidazole with acetic anhydride in the presence of a catalyst. Other methods include the reaction of 2-propylbenzimidazole with acetyl chloride or acetic acid.

Scientific Research Applications

N-(2-propyl-1H-benzimidazol-6-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(2-propyl-1H-benzimidazol-6-yl)acetamide has also been studied for its potential use in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system.

properties

IUPAC Name

N-(2-propyl-3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-4-12-14-10-6-5-9(13-8(2)16)7-11(10)15-12/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWOPZGBEYNWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-propyl-3H-benzimidazol-5-yl)acetamide

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